Cas no 1246819-27-1 (Imatinib Para-diaminomethylbenzene Impurity-d3)

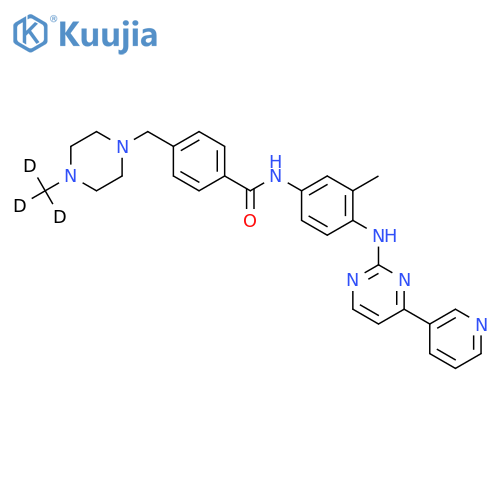

1246819-27-1 structure

商品名:Imatinib Para-diaminomethylbenzene Impurity-d3

Imatinib Para-diaminomethylbenzene Impurity-d3 化学的及び物理的性質

名前と識別子

-

- Imatinib Para-diaminomethylbenzene Impurity-d3

- 1246819-27-1

- HY-132540S

- CS-0200671

-

- インチ: InChI=1S/C29H31N7O/c1-21-18-25(9-10-26(21)33-29-31-13-11-27(34-29)24-4-3-12-30-19-24)32-28(37)23-7-5-22(6-8-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)/i2D3

- InChIKey: XAHUGGOJOZBPPK-BMSJAHLVSA-N

- ほほえんだ: CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5

計算された属性

- せいみつぶんしりょう: 496.27783888g/mol

- どういたいしつりょう: 496.27783888g/mol

- 同位体原子数: 3

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 37

- 回転可能化学結合数: 7

- 複雑さ: 706

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 86.3Ų

Imatinib Para-diaminomethylbenzene Impurity-d3 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-488074-25mg |

Imatinib Para-diaminomethylbenzene Impurity-d3, |

1246819-27-1 | 25mg |

¥2708.00 | 2023-09-05 | ||

| TRC | I267997-25mg |

Imatinib Para-diaminomethylbenzene Impurity-d3 |

1246819-27-1 | 25mg |

$196.00 | 2023-05-18 | ||

| TRC | I267997-250mg |

Imatinib Para-diaminomethylbenzene Impurity-d3 |

1246819-27-1 | 250mg |

$1533.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-488074-25 mg |

Imatinib Para-diaminomethylbenzene Impurity-d3, |

1246819-27-1 | 25mg |

¥2,708.00 | 2023-07-11 |

Imatinib Para-diaminomethylbenzene Impurity-d3 関連文献

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

4. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

1246819-27-1 (Imatinib Para-diaminomethylbenzene Impurity-d3) 関連製品

- 1246819-59-9(Imatinib Meta-methyl-piperazine Impurity)

- 1365802-18-1(Imatinib Impurity E)

- 404844-02-6(N-Desmethyl Imatinib)

- 571186-92-0(Imatinib (Pyridine)-N-oxide)

- 571186-93-1(Imatinib (Piperidine)-N,N-dioxide)

- 938082-57-6(Imatinib (Piperidine)-1-oxide)

- 571186-91-9(Imatinib (Piperazine)-4-oxide)

- 1410880-22-6(Jnk-IN-8)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬